3,6-Dimethylimidazo[1,2-A]pyridine
Overview
Description
3,6-Dimethylimidazo[1,2-A]pyridine is a heterocyclic aromatic organic compound. It belongs to the class of imidazo[1,2-A]pyridines, which are known for their wide range of applications in medicinal chemistry and material science. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with methyl groups attached at the 3rd and 6th positions.
Mechanism of Action
Target of Action
3,6-Dimethylimidazo[1,2-A]pyridine is a type of imidazopyridine, which has been recognized as a significant scaffold in medicinal chemistry . It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
It is known that imidazopyridines interact with their targets and cause changes that lead to their anti-tuberculosis activity
Biochemical Pathways
Given its anti-tuberculosis activity, it is likely that it interferes with the biochemical pathways essential for the survival and replication of tuberculosis bacteria .
Pharmacokinetics
Other imidazopyridines have been reported to have pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.
Result of Action
The result of the action of this compound is the inhibition of the growth of tuberculosis bacteria. In vitro studies have shown that imidazopyridines can cause a significant reduction in bacterial growth .
Biochemical Analysis
Biochemical Properties
3,6-Dimethylimidazo[1,2-A]pyridine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, contributing to its broad spectrum of medicinal applications . The compound has been found to exhibit significant activity against Mtb, a bacterium that causes tuberculosis .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to exhibit cytotoxicity against Chinese hamster ovary cells (CHO-K1) . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 3-amino-imidazo[1,2-a]-pyridines, a derivative of this compound, have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mtb drug development .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and ensure high efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the imidazo[1,2-A]pyridine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of halogenated or other substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
3,6-Dimethylimidazo[1,2-A]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-A]pyridine
- 3-Aminoimidazo[1,2-A]pyridine
- Imidazo[1,2-A]pyrimidine
Comparison: 3,6-Dimethylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,7-Dimethylimidazo[1,2-A]pyridine, the position of the methyl groups affects the compound’s electronic properties and steric interactions. The presence of an amino group in 3-Aminoimidazo[1,2-A]pyridine introduces different reactivity and potential for hydrogen bonding. Imidazo[1,2-A]pyrimidine, with a different ring structure, exhibits distinct chemical and biological properties .
Properties
IUPAC Name |
3,6-dimethylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-10-5-8(2)11(9)6-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRVGQVEMXVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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